molecular formula C12H22O B13295747 2-(Cyclopentylmethyl)cyclohexan-1-ol

2-(Cyclopentylmethyl)cyclohexan-1-ol

Cat. No.: B13295747
M. Wt: 182.30 g/mol
InChI Key: IMRXGNMOHXOMFH-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)cyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopentylmethyl group and a hydroxyl group at the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with cyclopentylmethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanoic acid.

    Reduction: Cyclohexane.

    Substitution: Cyclohexyl halides or amines.

Scientific Research Applications

2-(Cyclopentylmethyl)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a model compound for understanding cycloalkane behavior.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cycloalkane ring provides a hydrophobic environment, affecting the compound’s solubility and interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with only a hydroxyl group on the cyclohexane ring.

    Cyclopentylmethanol: Contains a cyclopentyl group attached to a methanol moiety.

    Cyclohexanone: The oxidized form of cyclohexanol.

Uniqueness

2-(Cyclopentylmethyl)cyclohexan-1-ol is unique due to the presence of both a cyclopentylmethyl group and a hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-(cyclopentylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C12H22O/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h10-13H,1-9H2

InChI Key

IMRXGNMOHXOMFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2CCCCC2O

Origin of Product

United States

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